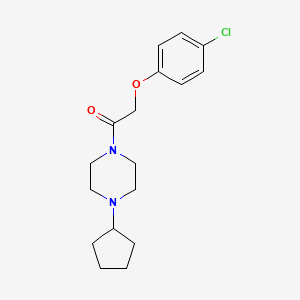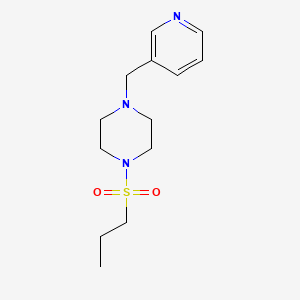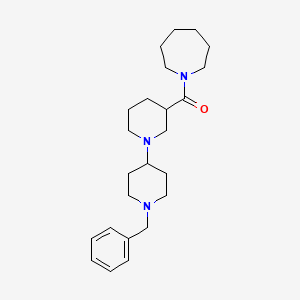![molecular formula C19H25FN2O2 B10885569 Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a chemical compound with the molecular formula C14H23F3N2O3. It is used primarily in research settings and is known for its unique structural properties, which include an azepane ring and a piperidine ring connected by a methanone group. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone typically involves the reaction of azepane with piperidin-3-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate: Similar in structure but contains a trifluoroacetate group.
3-(azepan-1-yl)propanoic acid: Contains an azepane ring but differs in the functional groups attached.
Uniqueness
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is unique due to its specific combination of an azepane ring and a piperidine ring connected by a methanone group, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Propriétés
Formule moléculaire |
C19H25FN2O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(3-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25FN2O2/c20-17-9-5-7-15(13-17)18(23)22-12-6-8-16(14-22)19(24)21-10-3-1-2-4-11-21/h5,7,9,13,16H,1-4,6,8,10-12,14H2 |
Clé InChI |
RLTKZVSTZOIMND-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10885540.png)


![1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one](/img/structure/B10885550.png)
![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885556.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B10885561.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)
